N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that combines a thiazole ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the 4-Methoxybenzyl Group: The thiazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the benzyl group.
Synthesis of the Chromene Ring: The chromene moiety is synthesized separately, often starting from salicylaldehyde and an appropriate enone, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The chromene ring can be reduced to a dihydrochromene under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3,4-dihydro-2H-chromene derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Uniqueness: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-17-8-6-14(7-9-17)10-18-12-22-21(27-18)23-20(24)16-11-15-4-2-3-5-19(15)26-13-16/h2-9,12,16H,10-11,13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHIWJSQSLXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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